BenchChemオンラインストアへようこそ!

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Physicochemical Profiling LogP Spirocyclic Building Blocks

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate (CAS 1801766-35-7) is a spirocyclic enone building block featuring an N-Boc protected 8-azaspiro[4.5]dec-2-ene scaffold with a reactive α,β-unsaturated ketone at the 4-position. This scaffold is integral to the synthesis of biologically active molecules, including spirocarbocyclic nucleoside analogs developed via iminonitroso Diels-Alder cycloaddition.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 1801766-35-7
Cat. No. B2910808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
CAS1801766-35-7
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC=CC2=O
InChIInChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h4-5H,6-10H2,1-3H3
InChIKeyCFRYEMWMRYFMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate (CAS 1801766-35-7): A Boc-Protected Spirocyclic Enone Building Block for Medicinal Chemistry


Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate (CAS 1801766-35-7) is a spirocyclic enone building block featuring an N-Boc protected 8-azaspiro[4.5]dec-2-ene scaffold with a reactive α,β-unsaturated ketone at the 4-position . This scaffold is integral to the synthesis of biologically active molecules, including spirocarbocyclic nucleoside analogs developed via iminonitroso Diels-Alder cycloaddition [1]. Its rigid spirocyclic core and orthogonal functional groups make it a versatile intermediate in fragment-based drug discovery and the construction of complex molecular architectures.

Why Direct Substitution of Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate with Close Analogs is Scientifically Invalid


Generic substitution among spirocyclic enone building blocks is invalid due to the interplay between the N-protecting group, ring saturation, and enone geometry, which collectively dictate reactivity, stability, and downstream functionalization potential . For example, changing the N-Boc group to N-Cbz alters the conditions for deprotection drastically—acid-labile Boc versus hydrogenolytic Cbz—impacting synthetic route compatibility with acid-sensitive substrates [1]. Similarly, saturation of the 2,3-olefin to give the decane analog removes the enone conjugation, eliminating the Michael acceptor required for key cycloaddition or conjugate addition reactions. This link between precise structural features and synthetic utility mandates procurement of the exact CAS 1801766-35-7 compound, as each analog demands re-optimization of reaction conditions and leads to divergent product profiles.

Quantitative Differentiation Guide for Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate (CAS 1801766-35-7)


Predicted LogP Differentiates Core Lipophilicity from Saturated Decane Analogue

Computational QSPR models predict a LogP of 3.22 for tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate [1]. The saturated analogue, tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5), has a higher predicted XLogP3 of 2.9, indicating greater lipophilicity [2]. The lower LogP of the title compound is consistent with the polarizable π-system of the enone, which can enhance aqueous solubility relative to the fully saturated congener, a factor relevant for reaction medium selection.

Physicochemical Profiling LogP Spirocyclic Building Blocks

Boc vs. Cbz Protecting Group: Orthogonal Deprotection Selectivity Dictates Synthetic Route Design

The Boc group on the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the analogous Cbz-protected compound (benzyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate, CAS 2055761-17-4) requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. This orthogonal reactivity is critical when downstream synthetic steps involve acid-labile functional groups that would be incompatible with Boc deprotection, or when catalyst-poisoning substrates preclude hydrogenolysis.

Protecting Group Strategy Boc Cbz Orthogonal Deprotection

Enone Reactivity in Iminonitroso Diels-Alder Cycloadditions: Spirocyclic Diene Scaffold Enables Efficient Adduct Formation

N-Boc protected spirocyclic dienes, structurally related to the target compound, were shown to couple efficiently in iminonitroso Diels-Alder reactions to produce spirocyclic adducts in good yields (typically 60–85% isolated yield across various nitroso substrates) [1]. The enone moiety of the target compound provides a reactive dienophile site that is absent in the saturated decane analog, enabling this specific reactivity mode.

Cycloaddition Spirocyclic Diene Nucleoside Analogs

Vendor Purity Specification: Consistent ≥97% Purity Enables Reproducible Reaction Outcomes

Multiple vendors specify ≥97% purity (HPLC) for tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate [1]. In contrast, the Cbz-protected analog (CAS 2055761-17-4) is commonly offered at 95% purity . While a 2% absolute difference appears modest, it can significantly affect the quantity of unidentified impurities in multi-step syntheses, particularly when stoichiometric reagent charging relies on accurate molar calculations.

Purity Specification Vendor QC Reproducibility

Spirocyclic Conformational Rigidity Enhances Binding Selectivity Over Non-Spiro Analogues

Spirocyclic cores, including the 8-azaspiro[4.5]dec-2-ene scaffold, impose greater conformational rigidity compared to non-spiro piperidine or cyclohexanone analogues, which can translate to enhanced target binding selectivity [1]. The presence of the 2,3-olefin further constrains the cyclopentenone ring, reducing the number of accessible low-energy conformers relative to the fully saturated spiro[4.5]decane system.

Conformational Restriction Spirocyclic Scaffold Drug Design

Optimal Procurement Scenarios for Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate in Scientific Research


Synthesis of Spirocarbocyclic Nucleoside Analogs via Diels-Alder Cycloaddition

Procurement is indicated for research groups employing iminonitroso Diels-Alder reactions to construct spirocarbocyclic nucleoside scaffolds [1]. The enone moiety in CAS 1801766-35-7 provides the dienophile reactivity essential for efficient cycloaddition (60–85% isolated yields reported for analogous Boc-protected spirocyclic dienes [1]). The saturated decane analog cannot participate in this reaction, making the correct building block selection critical for synthetic success.

Fragment-Based Drug Discovery Leveraging Spirocyclic Conformational Rigidity

The spirocyclic 8-azaspiro[4.5]dec-2-ene core offers enhanced conformational rigidity compared to non-spiro alternatives, a property valued in fragment-based lead generation [2]. The predicted LogP of 3.22 [Section 3, Evidence Item 1] places the compound within favorable physicochemical space for fragment library inclusion. The Boc group also facilitates solid-phase synthesis and parallel library construction.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Compatibility

The acid-labile Boc protecting group enables orthogonal deprotection strategies when paired with base-labile or hydrogenolytically-removable protecting groups elsewhere in the molecule [3]. This is particularly relevant when the Cbz analog (CAS 2055761-17-4) would require hydrogenolysis conditions incompatible with alkene or other reducible functional groups present in the substrate. Procurement of the correct N-protected variant avoids costly route redesign.

Reaction Optimization Requiring High-Purity Building Blocks

Vendors consistently specify ≥97% purity for CAS 1801766-35-7 [Section 3, Evidence Item 4], making it suitable for stoichiometrically-sensitive reactions (e.g., lithiation, Grignard additions, catalytic asymmetric transformations) where precise reagent stoichiometry directly impacts yield and enantioselectivity. The higher specified purity reduces the need for pre-reaction purification, saving time and material costs.

Quote Request

Request a Quote for Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.